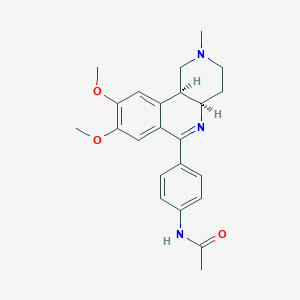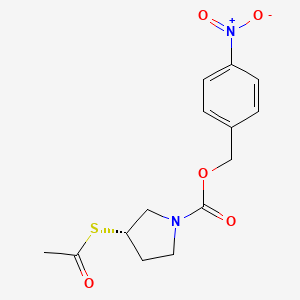
(2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid is a chiral compound that consists of an amino group, a nitrile group, and a tartaric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylbutanenitrile and D-(-)-tartaric acid.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Reaction Steps: The nitrile group is introduced through a nucleophilic substitution reaction, followed by the addition of the amino group through reductive amination. The final step involves the resolution of the racemic mixture using D-(-)-tartaric acid to obtain the desired chiral compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The amino and nitrile groups can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Scientific Research Applications
(2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis to create enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: The compound is used in the production of materials with specific chiral properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-2,3-dimethyl-butanenitrile: The enantiomer of the compound with similar structural features but different chiral properties.
2-Amino-2-methylpropanenitrile: A structurally related compound with a simpler carbon backbone.
2-Amino-3-methylbutanenitrile: Another related compound with a different substitution pattern on the carbon chain.
Uniqueness
(2S)-2-Amino-2,3-dimethyl-butanenitrile D-(-)-Tartaric Acid is unique due to its specific chiral configuration and the presence of both amino and nitrile functional groups. This combination of features makes it valuable for applications requiring chiral selectivity and reactivity.
Properties
Molecular Formula |
C10H18N2O6 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
(2S)-2-amino-2,3-dimethylbutanenitrile;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C6H12N2.C4H6O6/c1-5(2)6(3,8)4-7;5-1(3(7)8)2(6)4(9)10/h5H,8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m10/s1 |
InChI Key |
XBSQEOQUUVTLMF-UOSDFWOXSA-N |
Isomeric SMILES |
CC(C)[C@@](C)(C#N)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)C(C)(C#N)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino}dimethyl-lambda6-sulfanone](/img/structure/B13404137.png)
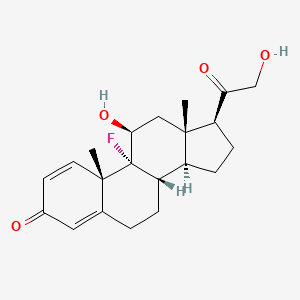
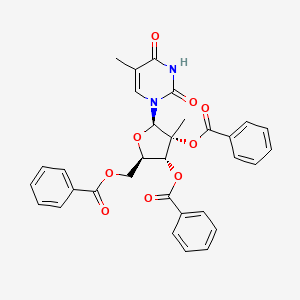


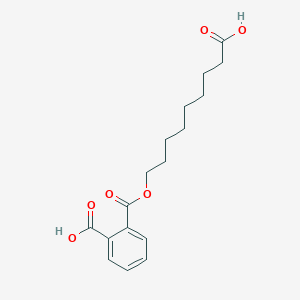
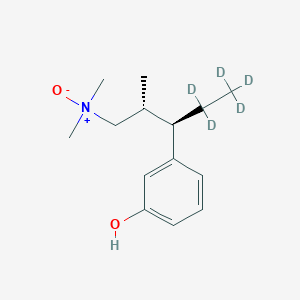
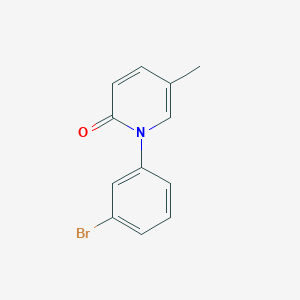
![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B13404172.png)
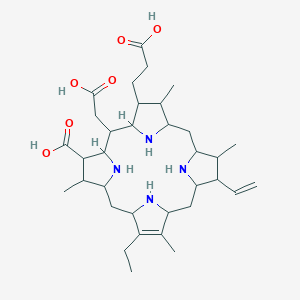
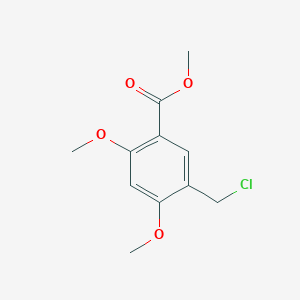
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2]](/img/structure/B13404191.png)
